N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-7-8-23-14(10)12(19)9-17-15(20)16(21)18-11-5-3-4-6-13(11)22-2/h3-8,12,19H,9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLCIUKBVAFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde reacts with malononitrile in the presence of piperidine as a catalyst . The resulting intermediate is then subjected to further reactions to introduce the hydroxy and ethanediamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a methoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Observations :
Thiophene vs. Benzofuran :
- The target compound’s 3-methylthiophen-2-yl group (electron-rich heterocycle) contrasts with the benzofuran in , which offers greater rigidity and extended conjugation. Thiophenes are often preferred in drug design for metabolic stability .
Substituent Effects on Bioactivity: The methylsulfanyl group in the target and may enhance binding to sulfur-interacting enzymes (e.g., cysteine proteases).
Synthetic Routes :
- The target’s hydroxyethyl-thiophene motif could be synthesized via nucleophilic substitution or condensation reactions, analogous to methods for 3-acetylthiophen-2-yl derivatives in . Ethanediamide bridges are typically formed via coupling of amine and oxalic acid derivatives .
Spectroscopic Characterization :
- The hydroxyl group in the target would show a broad IR peak near 3200–3600 cm⁻¹ and a deshielded ¹H NMR signal (~δ 4.5–5.5 ppm). Thiophene protons typically resonate at δ 6.5–7.5 ppm, as seen in .
Potential Applications: While the target’s bioactivity remains uncharacterized, analogs like (with benzofuran) and (with CF₃) suggest possible roles as kinase inhibitors or antimicrobial agents. Thiophene-containing compounds in are often intermediates in drug synthesis.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide, also known by its PubChem CID 95982637, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N1O2S1
- Molecular Weight : 275.4 g/mol
- IUPAC Name : N-[(2S)-2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, a study on substituted pyrazoles demonstrated their efficacy as EGFR-TK inhibitors against various tumor cell lines, suggesting that modifications in the thiophene and phenyl groups may enhance the anticancer potential of related compounds .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Related compounds have shown good results in inhibiting inflammation markers and pathways. For example, derivatives with similar moieties have been evaluated for their ability to inhibit COX enzymes, which are critical in the inflammatory response. Some derivatives exhibited higher selectivity and lower ulcerogenic effects compared to established anti-inflammatory drugs like celecoxib .
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding with biological targets.
- π-π Interactions : The aromatic rings can engage in π-π stacking interactions, which may stabilize binding to target proteins or enzymes.
These interactions may modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.
Case Studies
- Antiproliferative Activity : A study examined various derivatives of thiophene-based compounds for their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions on the thiophene ring could enhance cytotoxicity against breast and lung cancer cell lines.
- COX Inhibition : A comparative analysis of several compounds revealed that those with methylthio substitutions showed promising selectivity for COX-2 over COX-1, suggesting reduced side effects associated with traditional NSAIDs.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Analogous Compounds for SAR Studies
| Compound Name | Key Structural Differences | Reported Bioactivity |
|---|---|---|
| N'-(3-chloro-4-fluorophenyl) ethanediamide | Lacks thiophene/sulfanyl groups | Moderate kinase inhibition |
| 5-Fluorothiophene derivatives | Fluorine substitution on thiophene | Enhanced metabolic stability |
Advanced Research Questions
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GPCRs or enzymes. Prioritize flexible docking for the hydroxyethyl-thiophene moiety, which may adopt multiple conformations .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen-bonding networks involving the amide and sulfanyl groups .
- Quantum Mechanics (QM) : Calculate partial charges for the methylsulfanyl group to refine force field parameters .
Q. How can contradictory data regarding its solubility and stability be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or pH effects. Perform systematic stability studies:
- Solubility : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) using nephelometry .
- Degradation Pathways : Use LC-MS to identify degradation products under oxidative (H₂O₂) or hydrolytic (acid/base) stress. Compare with stability data from analogs (e.g., sulfanyl vs. sulfonyl derivatives) .
Q. What experimental designs are recommended for multi-target pharmacological studies?
- Methodological Answer :
- Panel Screening : Test against a diverse target panel (e.g., CEREP Psychoactive Drug Screening Program) to identify off-target effects .
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics in treated cell lines to map pathway-level impacts .
- In Vivo Models : Prioritize zebrafish embryos for initial toxicity/pharmacokinetics (e.g., LC₅₀, bioavailability) before rodent studies .
Q. How can crystallographic data be leveraged to refine its 3D structure?
- Methodological Answer : If single crystals are obtainable, use X-ray diffraction (XRD) with SHELXL for structure refinement . For poor crystallinity, supplement with powder XRD and pair distribution function (PDF) analysis. Compare experimental data with computational predictions (e.g., Mercury CSD) to resolve ambiguities in tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
